molecular formula C12H11Cl2NO2S B590528 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester CAS No. 126856-32-4

4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester

Cat. No.: B590528
CAS No.: 126856-32-4
M. Wt: 304.185
InChI Key: FNYSJQDKKFDGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester is a chemical compound with the molecular formula C12H11Cl2NO2S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is an intermediate in the preparation of Eltenac, a nonsteroidal anti-inflammatory drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester typically involves the reaction of 2,6-dichloroaniline with thiolane-3-carboxylic acid methyl ester under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Intermediate in the preparation of Eltenac, a nonsteroidal anti-inflammatory drug.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. In the case of its use as an intermediate in Eltenac, the compound undergoes further chemical transformations to produce the active drug, which then exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester: Known for its use as an intermediate in drug synthesis.

    4-(2,6-Dichlorophenyl)iminothiolane-3-carboxylic acid: Similar structure but different functional groups.

    2,6-Dichloroaniline: A precursor in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to be used as an intermediate in the synthesis of Eltenac. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYSJQDKKFDGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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